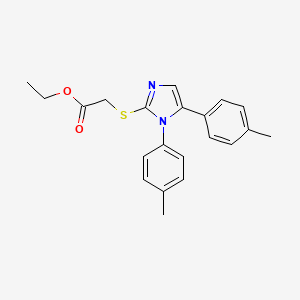

![molecular formula C16H13ClN4O B2545393 N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 68008-39-9](/img/structure/B2545393.png)

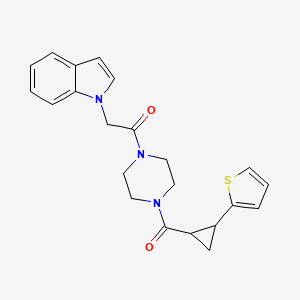

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a useful research compound. Its molecular formula is C16H13ClN4O and its molecular weight is 312.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Plant Growth Regulation and Morphogenesis

Urea derivatives, including compounds structurally related to N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea, have been studied for their cytokinin-like activity and ability to enhance adventitious root formation. Cytokinins are plant hormones that promote cell division and differentiation. Research has identified new urea cytokinins and other urea derivatives with specific enhancements in adventitious root formation, providing valuable insights into plant growth regulation and morphogenesis (Ricci & Bertoletti, 2009).

Antioxidant Activity

The antioxidant activity of urea derivatives, including thiazole analogues with urea, thiourea, and selenourea functionality, has been explored. These compounds were synthesized and screened for their ability to scavenge free radicals. Preliminary studies suggested that compounds with selenourea functionality alongside a halogen group exhibited potent antioxidant activity, highlighting the potential for these molecules in combating oxidative stress (M. V. Bhaskara Reddy et al., 2015).

Anticancer Potential

Certain N,N'-diarylureas have shown promise as anti-cancer agents. These compounds have been identified as activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation. The optimization of these compounds for improved solubility while maintaining biological activity has led to the development of non-symmetrical N,N'-diarylureas as potential leads for anti-cancer therapeutics (Denoyelle et al., 2012).

Somatic Embryogenesis in Citrus

Research on diphenylurea (DPU) derivatives has explored their potential to stimulate somatic embryogenesis in Citrus species. Compounds like N-phenyl-N′-benzothiazol-6-ylurea (PBU) showed significant embryogenic activity across various Citrus species, outperforming classical cytokinins. This suggests the potential of phenylurea derivatives in enhancing plant tissue culture and regeneration processes (Carra et al., 2006).

Anticonvulsant Effects

Compounds related to this compound have been evaluated for their anticonvulsant activity. Studies have demonstrated that certain urea derivatives can synchronize spontaneous bioelectric activity, increase convulsion thresholds, and alter ion content within brain structures, offering insights into potential treatments for epilepsy (Vengerovskii et al., 2014).

特性

IUPAC Name |

1-(3-chlorophenyl)-3-(2-imidazol-1-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c17-12-4-3-5-13(10-12)19-16(22)20-14-6-1-2-7-15(14)21-9-8-18-11-21/h1-11H,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAHRHTUYYBZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2545318.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2545325.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2545333.png)